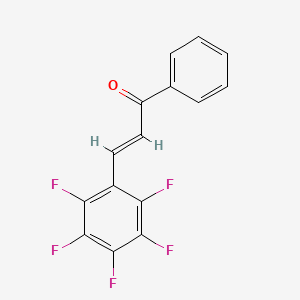

2,3,4,5,6-Pentafluorochalcone

Description

Context within the Field of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physical and chemical properties. nih.gov The high electronegativity of fluorine can lead to significant changes in a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net In the context of chalcones, fluorination has been shown to enhance various biological activities. mdpi.comnih.gov While monofluorinated and trifluorinated chalcones are more commonly studied, polyfluorinated derivatives like 2,3,4,5,6-pentafluorochalcone (B2951099) represent a class of compounds with unique characteristics due to the extensive substitution of hydrogen with fluorine. researchgate.netmdpi.com This high degree of fluorination can influence the molecule's conformational preferences and its interactions with biological systems. researchgate.net The study of such compounds contributes to a deeper understanding of structure-activity relationships in the broader field of fluorinated organic chemistry. nih.govresearchgate.net

Historical Development and Significance of Chalcone (B49325) Derivatives in Chemical Research

Chalcones are naturally occurring compounds found in plants, belonging to the flavonoid family. nih.govchemrevlett.com Their synthesis, most classically achieved through the Claisen-Schmidt condensation, is relatively straightforward, allowing for the generation of a wide array of derivatives. nih.govorientjchem.org Historically, research on chalcones has been driven by their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com Over the years, the chalcone scaffold has earned the status of a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple biological targets. nih.gov The development of synthetic methodologies has expanded the accessible chemical space of chalcone derivatives, leading to compounds with tailored properties for various applications, including as fluorescent probes and materials for optical applications. researchgate.netnih.govspiedigitallibrary.org

Overview of Research Trajectories for this compound

Research on this compound and related polyfluorinated chalcones has explored their synthesis and potential applications. Synthetic routes often involve the condensation of pentafluorobenzaldehyde (B1199891) with an appropriate acetophenone (B1666503) derivative. smolecule.com Investigations into the chemical reactivity of these compounds have been a key focus. Due to the electron-withdrawing nature of the pentafluorophenyl group, these chalcones can participate in various chemical transformations. smolecule.com

Preliminary studies have suggested that fluorinated chalcones may possess antimicrobial and antioxidant properties. smolecule.com Furthermore, the unique electronic and photophysical properties of polyfluorinated chalcones have led to their investigation in the field of materials science. For instance, they have been explored as components in the development of photoresist materials for creating diffractive optical elements. spiedigitallibrary.org Research continues to explore the synthesis of new derivatives and to fully characterize their biological and material properties. dntb.gov.uarsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₇F₅O |

| Appearance | Solid |

| Key Structural Features | Chalcone backbone, Pentafluorophenyl group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOFBHNILKPQLI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5,6 Pentafluorochalcone and Its Derivatives

Classical and Contemporary Synthetic Routes to Fluorinated Chalcones

The introduction of fluorine into the chalcone (B49325) scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making the synthesis of such compounds a key area of research.

The Claisen-Schmidt condensation is a cornerstone reaction for chalcone synthesis. mdpi.comscispace.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. mdpi.comrsc.org For fluorinated chalcones, this typically involves the reaction of a fluorinated benzaldehyde (B42025) with an acetophenone (B1666503), or a fluorinated acetophenone with a benzaldehyde. sapub.org

The reaction is versatile and can be performed under various conditions, including solvent-free and microwave-assisted protocols, which can lead to higher yields and shorter reaction times. sapub.org Catalysts for this reaction are diverse and include strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as Lewis acids. rsc.orgsapub.org Modified Claisen-Schmidt protocols have been developed specifically for the synthesis of polyfluorinated chalcones, such as 2,3,4,5,6-pentafluorochalcone (B2951099). These methods often focus on optimizing reaction conditions to achieve high yields, with some protocols utilizing iron oxide nanoparticles as efficient heterogeneous catalysts under sonochemical conditions.

While the Claisen-Schmidt condensation is a widely used and effective method, it can sometimes lead to the formation of byproducts, necessitating careful purification of the final product. unair.ac.id

Table 1: Examples of Catalysts and Conditions for Claisen-Schmidt Condensation

| Catalyst | Solvent | Conditions | Yield |

| NaOH/KOH | Ethanol (B145695) | Reflux | Variable |

| SOCl2/ETOH | Not Specified | Not Specified | Excellent researchgate.net |

| Iron Oxide Nanoparticles | Ethanol | Sonication, Room Temp | 75-92% |

| p-toluenesulfonic acid (PTSA) | Solvent-free | Microwave | >75% sapub.org |

This table is interactive and can be sorted by column.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including chalcones. researchgate.net These reactions offer an alternative to the classical Claisen-Schmidt condensation and can provide access to a wider range of chalcone derivatives with high efficiency and functional group tolerance. researchgate.net

Methods such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be adapted for chalcone synthesis. researchgate.net For instance, a carbonylative Heck reaction of aryl halides can be employed to construct the chalcone backbone. acs.org These palladium-catalyzed methods are particularly valuable for creating chalcones with specific substitution patterns that may be difficult to achieve through traditional condensation reactions.

Beyond the more common methods, other synthetic strategies have been developed for the chemo- and regioselective synthesis of fluorinated chalcones. These approaches are often designed to overcome specific challenges associated with the synthesis of highly functionalized or sterically hindered chalcones.

These can include multi-step reaction sequences that build the chalcone scaffold in a stepwise manner, allowing for precise control over the placement of substituents on the aromatic rings. While often more complex than one-pot condensation reactions, these methods provide a high degree of control over the final molecular architecture.

Targeted Synthesis of this compound from Precursors

The synthesis of the specific compound this compound is typically achieved through the reaction of appropriately chosen fluorinated precursors.

A primary and direct route to this compound involves the Claisen-Schmidt condensation of 2,3,4,5,6-pentafluorobenzaldehyde with an acetophenone derivative. smolecule.com 2,3,4,5,6-Pentafluorobenzaldehyde is a commercially available and versatile fluorinated aromatic aldehyde. chemimpex.comkrackeler.comscbt.comsigmaaldrich.comnih.gov

The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the acetophenone, forming an enolate that then acts as a nucleophile, attacking the carbonyl carbon of the pentafluorobenzaldehyde (B1199891). Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone structure of the chalcone. The high degree of fluorination on the benzaldehyde ring can influence the reactivity of the carbonyl group and may require optimization of the reaction conditions to achieve high yields.

Table 2: Properties of 2,3,4,5,6-Pentafluorobenzaldehyde

| Property | Value |

| Molecular Formula | C7HF5O nih.gov |

| Molecular Weight | 196.07 g/mol krackeler.comscbt.comsigmaaldrich.comnih.gov |

| CAS Number | 653-37-2 krackeler.comscbt.comsigmaaldrich.com |

| Boiling Point | 164-166 °C krackeler.com |

| Density | 1.588 g/mL at 25 °C krackeler.com |

This table is interactive and can be sorted by column.

An alternative synthetic pathway to this compound can be envisioned starting from 2,3,4,5,6-pentafluorocinnamic acid or its derivatives. 2,3,4,5,6-Pentafluorocinnamic acid is a known compound. scbt.com

This approach would involve the conversion of the carboxylic acid functionality of the pentafluorocinnamic acid into a suitable electrophile, such as an acid chloride or an ester. This activated derivative could then be reacted with an appropriate organometallic reagent, such as an organolithium or Grignard reagent derived from benzene (B151609), in a nucleophilic acyl substitution reaction to form the desired chalcone. This method offers a different retrosynthetic disconnection and may be advantageous in certain synthetic contexts, particularly when specific substitution patterns are desired on the non-fluorinated aromatic ring.

Reaction Mechanisms and Stereochemical Control in Fluorinated Chalcone Synthesis

The primary method for synthesizing chalcones, including their fluorinated analogues, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. In the case of this compound, this would typically involve the reaction of an appropriate acetophenone with 2,3,4,5,6-pentafluorobenzaldehyde.

The reaction mechanism proceeds through several key steps:

Enolate Formation: A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 2,3,4,5,6-pentafluorobenzaldehyde.

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxyketone (an aldol adduct).

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone system of the chalcone.

Stereochemical control in the Claisen-Schmidt condensation predominantly leads to the formation of the (E)-isomer, where the two aromatic rings are on opposite sides of the double bond. This is due to the thermodynamic stability of the (E)-isomer, which minimizes steric hindrance between the bulky aryl groups. The transition state leading to the (E)-isomer is lower in energy than that leading to the (Z)-isomer. While the reaction is highly stereoselective for the (E)-isomer, trace amounts of the (Z)-isomer may be formed under certain conditions.

Derivatization Strategies for this compound Scaffolds

The electron-deficient nature of both the pentafluorophenyl ring and the α,β-unsaturated carbonyl system in this compound allows for a variety of derivatization strategies.

Modification of the Pentafluorophenyl Moiety

The pentafluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the fluorine atoms activates the ring towards attack by nucleophiles. The substitution typically occurs at the para-position (C-4) relative to the propenone linkage, as the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the carbonyl group.

A variety of nucleophiles can be employed for this modification, including:

Oxygen Nucleophiles: Alkoxides and phenoxides can displace a fluoride (B91410) ion to form the corresponding ethers.

Nitrogen Nucleophiles: Primary and secondary amines react to yield secondary and tertiary amines, respectively.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the synthesis of thioethers.

These reactions are typically carried out in the presence of a base to generate the nucleophile and in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can stabilize the charged intermediate.

Table 1: Examples of Nucleophilic Aromatic Substitution on the Pentafluorophenyl Moiety of this compound Derivatives

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide | 4-Methoxy-2,3,5,6-tetrafluorochalcone |

| Piperidine | Piperidine | 4-(Piperidin-1-yl)-2,3,5,6-tetrafluorochalcone |

| Thiophenol | Sodium thiophenolate | 4-(Phenylthio)-2,3,5,6-tetrafluorochalcone |

Functionalization of the Alpha, Beta-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in this compound is an excellent Michael acceptor. This allows for the 1,4-conjugate addition of a wide range of nucleophiles to the β-carbon of the double bond. The electron-withdrawing pentafluorophenyl group further enhances the electrophilicity of the β-carbon.

The mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to give the final 1,4-adduct.

Common nucleophiles used in Michael additions to chalcones include:

Carbon Nucleophiles: Enolates derived from malonic esters, β-ketoesters, and cyanoacetates.

Heteroatom Nucleophiles: Amines, thiols, and alkoxides.

The choice of reaction conditions, such as the base and solvent, can influence the outcome and efficiency of the Michael addition.

Table 2: Examples of Michael Addition to the α,β-Unsaturated Carbonyl System of this compound

| Nucleophile | Reagent | Product |

| Diethyl Malonate | Sodium Ethoxide/Ethanol | Diethyl 2-(1-(pentafluorophenyl)-3-oxo-3-phenylpropyl)malonate |

| Aniline | Aniline | 3-Anilino-1-(pentafluorophenyl)-3-phenylpropan-1-one |

| Thiophenol | Triethylamine | 1-(Pentafluorophenyl)-3-(phenylthio)-3-phenylpropan-1-one |

Cyclization Reactions of 2,3,4,5,6-Pentafluorochalcones to Tetrafluoroquinolinesnih.gov

A significant derivatization of the this compound scaffold involves its conversion into highly functionalized heterocyclic systems such as tetrafluoroquinolines. This transformation can be achieved through a tandem Michael addition-intramolecular cyclization sequence.

The synthesis of 2,3,5,6-tetrafluoro-4-phenylquinolines can be accomplished by a one-pot reaction of a this compound derivative with an enamine or a primary amine. A plausible reaction pathway involves the following steps:

Michael Addition: A primary amine or an enamine acts as a nucleophile and undergoes a Michael addition to the β-carbon of the pentafluorochalcone. This forms a β-amino ketone intermediate.

Intramolecular Nucleophilic Aromatic Substitution: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the C-2 position of the pentafluorophenyl ring.

Cyclization and Elimination: This attack is followed by the elimination of a fluoride ion, leading to the formation of the dihydropyridine (B1217469) ring.

Aromatization: Subsequent aromatization, often facilitated by an oxidant or through tautomerization, yields the stable tetrafluoroquinoline ring system.

This methodology provides a direct route to highly substituted tetrafluoroquinolines, which are valuable scaffolds in medicinal chemistry. The specific substitution pattern of the final quinoline (B57606) product can be controlled by the choice of the starting chalcone and the amine nucleophile.

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search of available scientific literature and spectral databases, detailed experimental data for the specific compound this compound, also known as (E)-1-(pentafluorophenyl)-3-phenylprop-2-en-1-one, is not sufficiently available to construct the detailed article as requested.

The synthesis of fluorinated chalcones is well-documented, typically achieved through the Claisen-Schmidt condensation of a suitable fluorinated acetophenone with a benzaldehyde derivative. orientjchem.orgnih.govmdpi.com Specifically, the target compound would be synthesized from 2',3',4',5',6'-pentafluoroacetophenone (B147381) and benzaldehyde. While the existence of this compound is confirmed in chemical literature and supplier databases, smolecule.comresearchgate.net a complete and published spectroscopic analysis including advanced multi-dimensional NMR, solid-state NMR, Raman, and SERS is not publicly accessible.

To fulfill the user's request for a scientifically accurate article with detailed data tables and research findings for each specified subsection, the following information would be required:

For Section 3.1.1 (Multi-Dimensional NMR): Published 2D-NOESY, HMQC, and/or HSQC spectra are necessary to discuss through-space and through-bond correlations for unambiguous structural elucidation.

For Section 3.1.2 (Fluorine-19 NMR): While general principles of ¹⁹F NMR are well-established, researchgate.net the specific chemical shifts and coupling constants (J-values) for the five distinct fluorine atoms on the A-ring of this compound are needed.

For Section 3.1.3 (Solid-State NMR): There are no available studies on the solid-state NMR analysis of this compound, which would be required to discuss its solid-state conformation and packing.

For Section 3.2.1 (IR and Raman): While characteristic vibrational modes for chalcones are known (e.g., C=O and C=C stretching), rasayanjournal.co.in a detailed assignment of the numerous specific bands influenced by the pentafluorophenyl group requires published experimental and computational data.

For Section 3.2.2 (SERS): A Surface-Enhanced Raman Spectroscopy analysis of this compound has not been reported in the searched literature, making a discussion of its surface interaction and detection by this method impossible.

Although extensive characterization data exists for other fluorinated chalcones, rsc.orgrsc.org extrapolating this information would not meet the standard of scientific accuracy for the specific compound requested. Without access to peer-reviewed research containing this specific experimental data, the generation of a detailed and authoritative article as outlined is not possible.

Advanced Spectroscopic Characterization and Analytical Techniques of 2,3,4,5,6 Pentafluorochalcone

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Time-Resolved Infrared Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the transient molecular structures and reaction dynamics of chemical species. For a compound like 2,3,4,5,6-Pentafluorochalcone (B2951099), TRIR could be employed to investigate the kinetics and mechanisms of its photochemical reactions or to characterize its excited-state properties. Upon photoexcitation, changes in the vibrational frequencies of the molecule, particularly the α,β-unsaturated carbonyl group and the C-F bonds of the pentafluorophenyl ring, would be monitored over time.

While specific TRIR studies on this compound have not been published, research on other chalcone (B49325) derivatives using time-resolved fluorescence and absorption spectroscopy has revealed insights into intramolecular charge transfer (ICT) processes. acs.org Such studies suggest that the electron-withdrawing nature of the pentafluorophenyl ring in this compound would significantly influence its excited-state dynamics. A hypothetical TRIR experiment would likely focus on the ν(C=O) and ν(C=C) stretching modes between 1600-1700 cm⁻¹ to track the electronic redistribution following photoexcitation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₁₅H₇F₅O), the theoretical exact mass can be calculated with high precision, and HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this value, thus confirming its molecular formula. Although HRMS is mentioned as a characterization tool for other novel fluorinated chalcones, specific data for the title compound is not detailed in the literature. nih.govarkat-usa.org

Fragmentation Pathway Analysis

In mass spectrometry, molecules fragment in predictable ways upon ionization. Analysis of these fragmentation patterns provides structural information. For chalcones, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the molecule and provides information about the substituents on each aromatic ring. juniperpublishers.comjuniperpublishers.com

For this compound, the expected fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would involve:

Cleavage at the α-β bond: This would lead to fragments corresponding to the pentafluorobenzoyl cation and the styryl cation.

Loss of small molecules: Fragments resulting from the loss of CO, H, or F could be anticipated.

Retro-Diels-Alder (RDA) fragmentation: This characteristic cleavage would help identify the substitution pattern on both the A and B rings. juniperpublishers.comjuniperpublishers.com

A detailed study would be required to definitively establish the fragmentation tree and the relative abundance of each fragment ion for this compound.

Isotopic Pattern Analysis

Isotopic pattern analysis is crucial for confirming the elemental composition of a fragment ion. The presence of carbon and oxygen in this compound gives rise to characteristic isotopic peaks (e.g., from ¹³C and ¹⁸O). High-resolution instrumentation would allow for the resolution and accurate mass measurement of these isotopic signals. The relative intensities of the M+1, M+2, etc., peaks in the mass spectrum must align with the theoretical distribution calculated based on the natural abundance of the isotopes of carbon, hydrogen, fluorine, and oxygen. This analysis serves as a powerful secondary confirmation of the molecular formula.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. To date, a single-crystal X-ray structure for this compound has not been reported.

However, the crystal structure of a related compound, (E)-1,3-Bis(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-one, has been solved. nih.goviucr.org This decafluorinated analogue reveals significant non-planarity, with the two perfluorinated rings tilted at a large angle to each other. nih.goviucr.org It also shows an s-trans conformation between the olefinic and carbonyl double bonds, which is different from the s-cis conformation often found in non-fluorinated chalcones. nih.goviucr.org This suggests that the steric and electronic effects of the pentafluorophenyl group have a profound impact on the molecular conformation.

Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule is determined by the various intermolecular forces between adjacent molecules. In the case of this compound, one would expect a complex interplay of interactions, including:

Dipole-dipole interactions: Arising from the polar carbonyl group.

π-π stacking: Possible between the phenyl and pentafluorophenyl rings.

C-H···F and C-H···O hydrogen bonds: Weak hydrogen bonds involving the aromatic and vinylic hydrogens.

Halogen bonds (F···F or F···O): Interactions involving the fluorine atoms.

Interestingly, in the crystal structure of the related decafluorinated chalcone, significant hydrogen-bond-type or stacking interactions are notably absent. nih.gov Instead, the packing is influenced by closer contacts between fluorine atoms and the centers of adjacent perfluorinated rings. nih.gov A structural determination of this compound would be necessary to understand how the presence of a non-fluorinated ring influences these packing arrangements.

Hyphenated Spectroscopic Methods for Complex Mixture Analysis (e.g., GC-MS, LC-NMR)

The analysis of this compound in complex mixtures, such as reaction workups, metabolic studies, or environmental samples, necessitates the use of hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection method, providing both separation of the mixture components and their individual structural identification. The most powerful and commonly employed hyphenated techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com In the context of analyzing a complex mixture containing this compound, the gas chromatograph separates the various components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. rsc.orgwikipedia.org

Research Findings:

In the analysis of reaction mixtures from the synthesis of polyfluorinated chalcones, GC-MS is instrumental in identifying the main product, unreacted starting materials, and various byproducts. For instance, in the Claisen-Schmidt condensation to form chalcones, GC-MS can distinguish the desired chalcone from side-products formed through self-condensation of the ketone or other competing reactions. rsc.orgmdpi.com A study on the reaction of 3-(pentafluorophenyl)-1-phenylprop-2-en-1-one with guanidine (B92328) utilized GC/MS to analyze the complex resulting mixture, identifying various products and confirming the reaction pathway. researchgate.net

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) due to the stability of the aromatic systems. The fragmentation pattern is highly informative for its identification. Key fragmentation pathways for polyfluorinated aromatic compounds include the loss of fluorine (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu The chalcone structure itself will also lead to characteristic cleavages. The bond between the carbonyl group and the α,β-unsaturated system can break, as can the bonds within the propenone bridge.

An illustrative fragmentation pattern for this compound would likely show fragments corresponding to the pentafluorobenzoyl cation and the styryl cation, as well as losses of CO and C2H2. The presence of the five fluorine atoms on one of the aromatic rings makes the pentafluorophenyl-containing fragments particularly diagnostic.

Interactive Data Table: Plausible GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Representation of Fragment | Significance |

| 286 | [C₁₅H₇F₅O]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| 267 | [C₁₅H₇F₄O]⁺ | Loss of a Fluorine atom (M-F) | Characteristic of polyfluorinated compounds. |

| 258 | [C₁₄H₇F₅]⁺ | Loss of Carbon Monoxide (M-CO) | Indicates the presence of a carbonyl group. |

| 195 | [C₇F₅O]⁺ | Pentafluorobenzoyl cation | Confirms the pentafluorinated benzoyl moiety. |

| 167 | [C₆F₅]⁺ | Pentafluorophenyl cation | A very common fragment for pentafluorophenyl derivatives. |

| 103 | [C₈H₇]⁺ | Styryl cation | Represents the non-fluorinated part of the molecule. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates the presence of the unsubstituted benzene (B151609) ring. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

For compounds that are thermally labile or not sufficiently volatile for GC, Liquid Chromatography (LC) is the separation method of choice. nih.gov Coupling LC with NMR spectroscopy (LC-NMR) is a particularly powerful technique for the unambiguous structure elucidation of components within a complex mixture without the need for prior isolation. nih.govmagritek.com The HPLC separates the mixture, and the eluent flows through a specialized NMR flow cell, where NMR spectra of the individual components can be acquired. diva-portal.org

Research Findings:

While specific LC-NMR studies on complex mixtures of this compound are not extensively documented, the principles of the technique are broadly applicable. In drug metabolism studies, for example, LC-NMR is used to identify novel metabolites of pharmaceutical compounds directly from biological matrices. nih.gov For a mixture containing fluorinated chalcones, LC-NMR would be invaluable. The separation by LC would resolve the different chalcones and related impurities. Subsequently, the NMR data, particularly ¹H and ¹⁹F NMR, would provide definitive structural information for each separated component.

The ¹⁹F NMR spectrum is especially useful for identifying and differentiating fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show characteristic signals for the five fluorine atoms on the pentafluorophenyl ring, with chemical shifts and coupling constants providing information about their positions and electronic environment. wikipedia.orgmagritek.com This is a significant advantage over other detection methods, as it provides specific information about the fluorinated part of the molecule.

LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop-storage. For complex mixtures where components of interest may be present in low concentrations, the stopped-flow or loop-storage modes are often employed. These modes allow for longer acquisition times for NMR experiments, including 2D NMR (e.g., COSY, HSQC), which are essential for complete structure elucidation. magritek.com

Interactive Data Table: Expected ¹H and ¹⁹F NMR Data for this compound in an LC-NMR Analysis

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.9 | Doublet | α-proton of the enone system |

| ¹H | ~7.5 | Doublet | β-proton of the enone system |

| ¹H | 7.4 - 7.6 | Multiplet | Protons of the unsubstituted phenyl ring |

| ¹⁹F | ~ -140 to -145 | Multiplet | Fluorine atoms at positions 2 and 6 |

| ¹⁹F | ~ -155 to -160 | Triplet | Fluorine atom at position 4 |

| ¹⁹F | ~ -162 to -165 | Multiplet | Fluorine atoms at positions 3 and 5 |

Computational Chemistry and Theoretical Studies of 2,3,4,5,6 Pentafluorochalcone

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,4,5,6-Pentafluorochalcone (B2951099). These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

In a typical DFT study of this chalcone (B49325), the first step would be to perform a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results. For fluorinated organic compounds, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets.

Once the optimized geometry is obtained, a variety of ground state properties can be calculated. These include:

Electronic Energy: The total energy of the molecule in its electronic ground state.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which is useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

For this compound, the highly electronegative fluorine atoms on one of the aromatic rings are expected to significantly influence the electron distribution and the MEP, creating distinct electron-poor and electron-rich regions.

| Property | Description | Typical DFT Functional/Basis Set |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy. | B3LYP/6-311++G(d,p) |

| Electronic Energy | The total energy of the molecule at its equilibrium geometry. | B3LYP/6-311++G(d,p) |

| Dipole Moment | The measure of the net molecular polarity. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the molecular surface. | B3LYP/6-311++G(d,p) |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation effects are significant.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While HF theory provides a good starting point by considering the average interaction of each electron with the others, it neglects electron correlation. MP2 and CC methods systematically include electron correlation, leading to more accurate energy and property predictions.

For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Benchmark the results obtained from DFT calculations.

Investigate excited electronic states, which are important for understanding the molecule's photophysical properties.

Calculate very precise interaction energies with other molecules, which is relevant for studying its potential biological activity.

Due to their computational cost, high-level ab initio calculations are often performed on simplified model systems or used for single-point energy calculations on geometries optimized with a less expensive method like DFT.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of molecular orbitals, which are spread over the entire molecule. The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs), provides valuable insights into the reactivity of a molecule. The FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interactions between its FMOs and those of a reacting partner.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

For this compound, the distribution of the HOMO and LUMO would be of particular interest. It is expected that the π-conjugated system of the chalcone backbone will be the primary contributor to both the HOMO and LUMO. The electron-withdrawing nature of the pentafluorophenyl group will likely lower the energy of both the HOMO and LUMO compared to an unsubstituted chalcone. A study on the similar molecule 2,3,4,5,6-Pentafluoro-trans-cinnamic acid showed that the HOMO and LUMO were delocalized over the entire molecule. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

DFT Applications in Spectroscopic Parameter Prediction

DFT has proven to be an invaluable tool for the prediction of various spectroscopic parameters. By simulating spectra computationally, researchers can aid in the interpretation of experimental data, confirm molecular structures, and assign spectral features to specific molecular vibrations or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. The prediction of ¹H, ¹³C, and especially ¹⁹F NMR parameters for this compound would be highly beneficial for its characterization.

The calculation of NMR parameters involves determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated relative to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework.

Predicting ¹⁹F NMR chemical shifts can be challenging due to the large chemical shift range of fluorine and its sensitivity to the local electronic environment. The choice of DFT functional and basis set is critical for achieving accurate predictions. Studies have shown that functionals like ωB97XD with basis sets such as aug-cc-pVDZ can provide reliable ¹⁹F NMR chemical shift predictions for a range of fluorinated molecules.

For this compound, computational NMR predictions could help in:

Assigning the signals in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra to specific nuclei in the molecule.

Distinguishing between different possible isomers or conformers.

Understanding the electronic effects of the pentafluorophenyl group on the chemical shifts of the other protons and carbons in the molecule.

| Parameter | Description | Common Computational Method |

| Chemical Shifts (δ) | The resonant frequency of a nucleus relative to a standard. | DFT/GIAO |

| Coupling Constants (J) | The measure of the interaction between two nuclear spins. | DFT |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding. DFT calculations are widely used to simulate the vibrational spectra of molecules.

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the IR and Raman bands can also be calculated from the changes in the dipole moment and polarizability during the vibrations, respectively.

A study on the related molecule 2,3,4,5,6-Pentafluoro-trans-cinnamic acid utilized DFT calculations with the B3LYP and M06-2X functionals and the 6-311++G(d,p) basis set to calculate its theoretical vibrational frequencies. nih.gov The calculated frequencies were then compared with the experimental FT-IR and Raman spectra, and the vibrational modes were assigned with the help of potential energy distribution (PED) analysis. nih.gov A similar approach for this compound would be expected to yield good agreement between the theoretical and experimental spectra, allowing for a detailed assignment of the observed vibrational bands.

Key vibrational modes for this compound that would be of interest include:

The C=O stretching vibration of the ketone group.

The C=C stretching vibrations of the enone and aromatic rings.

The C-F stretching vibrations of the pentafluorophenyl group.

The out-of-plane bending modes of the aromatic C-H bonds.

| Spectroscopic Technique | Information Obtained | Computational Approach |

| Infrared (IR) Spectroscopy | Vibrational modes that cause a change in the molecular dipole moment. | DFT frequency analysis |

| Raman Spectroscopy | Vibrational modes that cause a change in the molecular polarizability. | DFT frequency analysis |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the stability and conformational changes of molecules over time. chemrxiv.org These simulations provide insights into the dynamic behavior of molecules, which is crucial for understanding their physical properties and reactivity. Conformational analysis, often performed in conjunction with MD, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

The conformational landscape of chalcones, including this compound, is primarily defined by the rotation around the single bonds within their α,β-unsaturated ketone backbone. Theoretical studies on closely related fluorinated chalcones have provided significant insights into their structural preferences.

Using methods like Density Functional Theory (DFT), researchers can optimize the geometry of different potential conformers and determine their relative energies. For instance, studies on a fluorinated chalcone revealed the existence of two primary conformers in the solid state, denoted as α and β. These conformers are distinguished by the orientation of the phenyl groups relative to each other.

The key torsional angle defining this difference is C6–C7–C8=C9. The α conformer is nearly planar, with this torsion angle (φ) being approximately 177.2°, indicating an s-trans conformation. In contrast, the β conformer is twisted, with the angle between its two aromatic rings being about 48.90°. The energy difference between such conformers can be very small (e.g., 0.086 kcal mol⁻¹), suggesting that interconversion can occur at room temperature in solution, even if one conformer is more stable in the solid crystalline state.

| Torsion Angle | Description | Typical Value (α-conformer) | Typical Value (β-conformer) |

| C6–C7–C8=C9 | Defines the planarity of the enone bridge | ~177° | Varies significantly |

| C17-C16-O2-C13 | Orientation of substituent on Ring B | ~176° | ~175° |

| C16-O2-C13-C14 | Co-planarity of substituent with Ring B | ~1° | ~5° |

This interactive table presents typical torsion angle values for different conformers of a fluorinated chalcone, illustrating the structural variations studied computationally.

The surrounding environment, particularly the solvent, can have a profound impact on the conformational stability and reactivity of a molecule. Computational chemistry models these effects using two main approaches: explicit solvent models, where individual solvent molecules are included in the simulation, and implicit solvent models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. primescholars.com

Studies on various organic molecules have shown that solvent polarity can shift the equilibrium between different conformers. rsc.org For chalcones, the polarity of the solvent can influence the degree of intramolecular charge transfer (ICT). In the excited state, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where one part of the molecule rotates relative to the other. This phenomenon is highly dependent on the solvent environment and significantly affects the molecule's fluorescence properties. A polar solvent can stabilize the more polar TICT state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum and often a decrease in fluorescence quantum yield due to enhanced non-radiative decay pathways.

Excited State Computations and Photophysical Properties

The interaction of molecules with light, leading to electronic excitation and subsequent processes like absorption, emission, and photoreactions, is the domain of photophysics and photochemistry. Computational methods are indispensable for elucidating the mechanisms of these ultrafast events.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used extensively to investigate the properties of molecules in their electronically excited states. arxiv.org It is an extension of DFT, which is traditionally used for ground-state calculations. The formal foundation of TDDFT is the Runge-Gross theorem, which establishes that the time-dependent electron density contains all the information about a time-dependent quantum system. researchgate.net

In practice, TD-DFT is most often used within the linear-response framework to calculate vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without changing the molecular geometry. researchgate.net These calculated energies and their corresponding oscillator strengths (a measure of the transition probability) allow for the simulation of electronic absorption spectra. researchgate.netmdpi.com The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, and various functionals are often benchmarked against experimental data to find the most suitable one for a particular class of molecules. arxiv.org

TD-DFT calculations are a cornerstone for predicting the absorption and emission spectra of molecules like this compound.

Absorption Spectra: The calculation begins with an optimized ground-state geometry. TD-DFT is then used to compute the vertical excitation energies to the lowest-lying singlet excited states (S₁, S₂, etc.). The results provide the wavelength (λ) of absorption and the oscillator strength (f) for each electronic transition. The main absorption bands in a UV-Vis spectrum correspond to transitions with high oscillator strengths, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org

Emission (Fluorescence) Spectra: To predict fluorescence, the geometry of the first excited state (S₁) is optimized first. From this relaxed S₁ geometry, the energy difference for the transition back to the ground state (S₀) is calculated. This energy corresponds to the emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorescent molecule. Computational studies can accurately reproduce experimental absorption and emission spectra, making TD-DFT a valuable tool in the design of new materials with specific optical properties. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.10 | 400 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 3.54 | 350 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.87 | 320 | 0.05 | HOMO → LUMO+1 |

This interactive table shows illustrative TD-DFT calculation results for a chalcone derivative, predicting the primary electronic transitions that constitute its UV-Vis absorption spectrum.

While TD-DFT is excellent for describing vertical transitions, understanding the fate of a molecule after it has absorbed light requires simulating its movement on the potential energy surfaces of its excited states. Photoreactions often involve transitions between different electronic states (e.g., from S₁ back to S₀), a process that violates the Born-Oppenheimer approximation. Such processes are termed "non-adiabatic." youtube.com

Non-adiabatic dynamics simulations model these events by allowing the system to "hop" between different potential energy surfaces. unipi.it A common method is Tully's fewest switches surface hopping, where the probability of a hop depends on the strength of the coupling between the electronic states. youtube.com These transitions are most likely to occur in regions where the potential energy surfaces of two states come close together or intersect, known as conical intersections.

For chalcones, a key photoreaction is the E/Z (or trans/cis) isomerization around the central C=C double bond. researchgate.net Non-adiabatic simulations can trace the pathway of this reaction, showing how, after excitation to the S₁ state, the molecule's geometry evolves towards a conical intersection with the ground state (S₀). At this point, it can efficiently transition back to the ground state, relaxing to either the E or Z isomer. These simulations can predict the timescale and quantum yield of such photoreactions, providing a mechanistic understanding that is difficult to obtain experimentally. rsc.org

Lack of Specific Theoretical Mechanistic Studies on this compound Hinders Detailed Analysis

General theoretical studies on related compounds provide a foundational understanding of how chalcones behave in chemical reactions. For instance, computational investigations into the Claisen-Schmidt condensation, the classical method for synthesizing chalcones, have elucidated the mechanistic pathways of their formation. Similarly, DFT studies have been applied to understand the regio- and stereoselectivity of cycloaddition reactions involving chalcone derivatives. Furthermore, the mechanisms of nucleophilic additions, such as the Michael addition, to the α,β-unsaturated system of chalcones have been a subject of theoretical exploration.

These studies typically involve mapping potential energy surfaces, locating transition states, and calculating activation energies to predict the most likely reaction pathways. The influence of substituents on the aromatic rings of chalcones on their reactivity is a common theme in such research. The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the chalcone scaffold, thereby affecting the kinetics and thermodynamics of its reactions.

In the case of this compound, the five fluorine atoms on one of the aromatic rings are expected to exert a strong electron-withdrawing effect. This would render the enone system highly electrophilic and susceptible to nucleophilic attack. Theoretical studies, if available, would be invaluable in quantifying this effect and predicting how it influences the mechanisms of various reactions. For example, a detailed computational analysis could provide insights into:

Nucleophilic Addition: The activation barriers for the addition of various nucleophiles to the β-carbon of the enone system. It could also elucidate the role of the pentafluorophenyl group in stabilizing the resulting enolate intermediate.

Cycloaddition Reactions: How the electronic properties of the pentafluorinated ring affect the HOMO-LUMO energy gaps between the chalcone and potential dienes or dipolarophiles, thereby influencing the feasibility and selectivity of cycloaddition reactions.

Reaction with Radicals: The mechanism of radical addition to the double bond, and how the fluorine substituents influence the stability of potential radical intermediates.

Unfortunately, without specific computational studies on this compound, any discussion on its reaction mechanisms remains speculative and based on extrapolation from general knowledge of fluorinated compounds and chalcone chemistry. The generation of detailed data tables with computational findings, as requested, is not possible due to the absence of this primary research data in the public domain. Further experimental and theoretical research is needed to fill this knowledge gap and provide a comprehensive understanding of the chemical behavior of this highly fluorinated chalcone.

Mechanistic Investigations of Biological Activities of 2,3,4,5,6 Pentafluorochalcone Derivatives

Antineoplastic Mechanisms of Action

Fluorinated chalcones have emerged as promising candidates in cancer therapy due to their ability to modulate various cellular processes involved in tumor growth and survival. The pentafluorophenyl moiety in 2,3,4,5,6-Pentafluorochalcone (B2951099) derivatives significantly influences their biological activity, including their anticancer effects.

Cellular Pathway Modulation (e.g., PI3K, Aurora Kinases, NF-kappaB)

The anticancer activity of chalcone (B49325) derivatives is often attributed to their interaction with crucial cellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. While direct studies on this compound are limited, other chalcone derivatives have been shown to exert their anticancer effects by modulating this pathway. The activation of the PI3K/Akt pathway is typically initiated by growth factor receptors, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis. The inhibition of this pathway by certain chalcones leads to decreased cancer cell proliferation and survival.

Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for cancer therapy. researchgate.net Small molecule inhibitors of Aurora kinases have been developed and investigated for their anticancer properties. researchgate.net Although specific studies targeting Aurora kinases with this compound derivatives are not extensively documented, the general ability of small molecules to inhibit these kinases suggests a potential mechanism for fluorinated chalcones.

NF-kappaB Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in cancer development by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Several studies have indicated that chalcones can suppress the NF-κB signaling pathway. researchgate.netnih.gov Halogenation of the chalcone structure, including fluorination, has been suggested to enhance this inhibitory activity. researchgate.net The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes. researchgate.net

| Pathway | General Role in Cancer | Potential Modulation by Fluorinated Chalcones |

| PI3K/Akt | Promotes cell survival and proliferation. | Inhibition, leading to decreased cancer cell viability. |

| Aurora Kinases | Regulate mitosis; overexpression is common in cancer. | Potential for inhibition, leading to mitotic arrest and apoptosis. |

| NF-kappaB | Promotes inflammation, cell survival, and proliferation. | Inhibition of activation and nuclear translocation, suppressing pro-tumorigenic gene expression. researchgate.net |

Apoptosis Induction and Cell Cycle Regulation

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Chalcone derivatives have been widely reported to induce apoptosis through various mechanisms.

The induction of apoptosis by chalcones is often associated with the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Furthermore, chalcones can modulate the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis.

In addition to inducing apoptosis, chalcone derivatives can also interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit a deregulated cell cycle, leading to uncontrolled proliferation. Studies have shown that some chalcone derivatives can cause cell cycle arrest at different phases, such as the G2/M phase, thereby preventing cancer cells from dividing. mdpi.com

Generation of Reactive Oxygen Species (ROS) as a Mechanism

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While high levels of ROS can be detrimental to cells, leading to oxidative stress and damage to cellular components, cancer cells often exhibit an altered redox balance. mdpi.com The generation of ROS is a recognized mechanism of action for several anticancer agents. mdpi.com

Some chalcone derivatives have been shown to exert their anticancer effects by promoting the generation of ROS within cancer cells. nih.gov This increase in intracellular ROS can overwhelm the antioxidant capacity of the cancer cells, leading to oxidative damage and the induction of apoptosis.

Inhibition of Specific Kinases (e.g., p38α MAPK)

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in signal transduction, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines. nih.gov

Antimicrobial Mechanisms of Action

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Fluorinated chalcones have demonstrated promising activity against a range of pathogenic microorganisms. researchgate.netnih.gov The introduction of fluorine atoms can enhance the lipophilicity of the chalcone molecule, which may facilitate its interaction with bacterial cells. mdpi.com

Membrane Disruption and Permeability Alterations

One of the proposed mechanisms for the antimicrobial activity of chalcones is the disruption of the bacterial cell membrane. The cell membrane is a crucial barrier that maintains the integrity of the bacterial cell and regulates the passage of substances.

Chalcones, with their lipophilic nature, may be able to intercalate into the lipid bilayer of the bacterial membrane, thereby altering its fluidity and permeability. This disruption of the membrane's structural integrity can lead to the leakage of essential intracellular components and ultimately, cell death. While the precise details of this interaction for this compound are yet to be fully elucidated, the general principle of membrane disruption by lipophilic compounds is a well-established antimicrobial mechanism.

| Microbial Species | General Susceptibility to Fluorinated Chalcones | Potential Mechanism of Action |

| Staphylococcus aureus | Reported susceptibility to various fluorinated chalcones. nih.gov | Alteration of membrane fluidity and potential enzyme inhibition. nih.gov |

| Bacillus subtilis | Susceptible to certain fluorinated chalcones. gsconlinepress.com | Disruption of membrane integrity. |

| Escherichia coli | Variable susceptibility, with some fluorinated derivatives showing activity. | Inhibition of essential enzymes like DNA gyrase. nih.gov |

| Pseudomonas aeruginosa | Often exhibits higher resistance, but some fluorinated chalcones show activity. | Potential to overcome efflux pump-mediated resistance. mdpi.com |

Inhibition of Essential Microbial Processes (e.g., Cell Wall Synthesis, Protein Synthesis, Enzyme Activity, DNA/RNA Synthesis)

The antimicrobial effects of this compound and its derivatives are rooted in their ability to disrupt fundamental microbial processes essential for survival and proliferation. Research has identified several key enzymatic targets that are inhibited by these compounds.

One of the primary mechanisms is the inhibition of enzymes involved in DNA replication and topology, such as DNA gyrase and topoisomerase IV. mdpi.com DNA gyrase, crucial for introducing negative supercoils into bacterial DNA, is a well-established target for antibacterial agents. nih.gov Molecular docking studies have shown that chalcone derivatives, including those with coumarin (B35378) and quinoline (B57606) scaffolds, exhibit high binding affinity for DNA gyrase, suggesting a mechanism of action similar to that of fluoroquinolone antibiotics. citedrive.comorientjchem.org The binding energy of some coumarin chalcone hybrids to the DNA gyrase receptor has been calculated to be in the range of -8.4 to -8.9 kcal/mol, which is greater than that of the reference drug ciprofloxacin. citedrive.comorientjchem.org This interaction effectively halts DNA replication and leads to bacterial cell death.

Beyond DNA synthesis, fluorinated chalcones are known to target enzymes critical for the synthesis of the bacterial cell wall, such as MurA transferase. mdpi.com The cell wall is vital for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis. Another significant mechanism is the inhibition of efflux pumps. mdpi.com Many bacteria develop drug resistance by actively pumping antimicrobial agents out of the cell using these pumps. Chalcone derivatives have been shown to inhibit the function of these pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy. mdpi.comnih.gov

The table below summarizes the microbial enzymes and processes targeted by chalcone derivatives.

| Target Process | Specific Enzyme/Target | Function | Effect of Inhibition |

| DNA/RNA Synthesis | DNA Gyrase / Topoisomerase IV | Controls DNA supercoiling and replication | Blocks DNA replication, leading to cell death |

| Cell Wall Synthesis | MurA Transferase | Catalyzes an early step in peptidoglycan biosynthesis | Compromises cell wall integrity, causing cell lysis |

| Drug Resistance | Efflux Pumps | Expel antimicrobial agents from the bacterial cell | Increases intracellular drug concentration, reverses resistance |

Interactions with Microbial Genomic DNA

While the inhibition of enzymes like DNA gyrase represents an indirect interaction with the DNA replication machinery, some chalcone derivatives are also capable of binding directly to microbial genomic DNA. core.ac.uk This interaction can disrupt DNA's normal functions, including replication and transcription, contributing to the compound's antimicrobial effect.

The primary mode of direct interaction is thought to be intercalation, where the planar structure of the chalcone molecule inserts itself between the base pairs of the DNA double helix. core.ac.uk This insertion can cause structural distortions in the DNA, interfering with the binding of DNA polymerases and other essential proteins.

Spectroscopic techniques, such as UV-Visible (UV-Vis) absorption spectroscopy and cyclic voltammetry, are employed to study these binding events. core.ac.ukiaea.org In UV-Vis titration studies, a hyperchromic effect (an increase in absorbance) is often observed when a chalcone binds to DNA, which is indicative of an intercalative binding mode. core.ac.uk

The specific substituents on the aromatic rings of the chalcone molecule significantly influence its DNA binding affinity. core.ac.uk For instance, electron-donating groups like methoxy (B1213986) (-OCH3) can enhance binding affinity, potentially by forming hydrogen bonds with the DNA molecule. Studies on pyrrole-chalcone analogues have demonstrated that these compounds bind effectively to calf thymus DNA (CT-DNA), serving as a model for microbial DNA interactions. core.ac.uk This direct binding to the genomic material presents another avenue through which pentafluorochalcone derivatives may exert their antimicrobial activity.

Synergy with Existing Antimicrobials

A significant aspect of the therapeutic potential of this compound derivatives is their ability to act synergistically with conventional antibiotics. nih.govijmr.org.in This synergy can enhance the efficacy of existing drugs, lower the required therapeutic dose, and, crucially, overcome established mechanisms of antibiotic resistance in pathogenic bacteria. nih.gov

This synergistic effect is particularly pronounced against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govijmr.org.in Studies have shown that in the presence of certain chalcones, the minimum inhibitory concentrations (MICs) of antibiotics like ciprofloxacin, gentamicin, and trimethoprim/sulphamethoxazole against MRSA can be significantly reduced. ijmr.org.in For example, some chalcone-triazole hybrids have been observed to decrease the MIC of vancomycin (B549263) by up to eight-fold in VRE strains. nih.gov

The checkerboard method is a common laboratory technique used to quantify synergy, from which the Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤ 0.5 is typically defined as a synergistic interaction.

One of the proposed mechanisms for this synergy is the inhibition of bacterial efflux pumps, as mentioned previously. nih.gov By blocking the expulsion of the antibiotic, the chalcone derivative allows the conventional drug to reach and maintain a therapeutic concentration at its intracellular target. Other potential mechanisms include destabilization of the cytoplasmic membrane or interference with other resistance-conferring enzymes. ijmr.org.in

The table below presents findings from studies on the synergistic activity of chalcone derivatives with conventional antibiotics.

| Chalcone Derivative Type | Bacterial Strain | Antibiotic | Observed Effect |

| Hydroxylated Chalcones | Methicillin-Resistant S. aureus (MRSA) | Ciprofloxacin, Gentamicin, Trimethoprim/Sulphamethoxazole | Significant enhancement of antibiotic efficacy. ijmr.org.in |

| Chalcone-Triazole Hybrids | Vancomycin-Resistant Enterococcus faecalis (VRE) | Vancomycin | Up to an 8-fold decrease in the antibiotic's MIC. nih.gov |

| Chalcone-Triazole Hybrids | Extended-Spectrum β-Lactamase E. coli | Cefotaxime | 2-fold decrease in the antibiotic's MIC. nih.gov |

Other Relevant Biological Mechanism Studies (e.g., Antiviral, Anti-inflammatory)

Beyond their antimicrobial properties, chalcones and their fluorinated derivatives have been investigated for a range of other biological activities, notably antiviral and anti-inflammatory effects.

Antiviral Mechanisms

The broad-spectrum antiviral activity of chalcones stems from their ability to inhibit various stages of the viral life cycle. pensoft.net A primary mechanism is the inhibition of essential viral enzymes. For instance, chalcone derivatives have been reported to inhibit HIV reverse transcriptase, an enzyme critical for the replication of the virus. nih.gov They have also shown inhibitory effects against the neuraminidase enzyme of various influenza virus subtypes, including H1N1. nih.gov

In the context of coronaviruses, chalcones have demonstrated significant suppressive effects on key cysteine proteases like 3CLpro and papain-like protease (PLpro), which are essential for viral replication. nih.gov Some derivatives also exhibit antiviral activity by targeting host cell pathways that the virus hijacks for its own replication. For example, 4-hydroxychalcone (B181621) has been shown to inhibit human coronavirus (HCoV-OC43) replication by targeting the epidermal growth factor receptor (EGFR) and inhibiting the EGFR/AKT/ERK1/2 signaling pathway. researchgate.net

Anti-inflammatory Mechanisms

The anti-inflammatory properties of chalcone derivatives are largely attributed to their ability to modulate key pathways involved in the inflammatory response. nih.gov Studies have demonstrated that certain 2'-hydroxychalcone (B22705) derivatives can potently inhibit the production of pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). researchgate.net

This inhibition is achieved by suppressing the expression of inducible enzymes responsible for their synthesis, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net Mechanistically, these chalcones have been found to suppress the activation of critical transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which regulate the expression of numerous pro-inflammatory genes. researchgate.net By downregulating these pathways, chalcone derivatives effectively dampen the inflammatory cascade.

| Biological Activity | Molecular Target / Mechanism | Example Virus / Condition |

| Antiviral | Inhibition of viral enzymes (Reverse Transcriptase, Neuraminidase, Proteases) | HIV, Influenza, Coronaviruses (SARS-CoV) |

| Antiviral | Inhibition of host cell signaling pathways (e.g., EGFR/AKT/ERK1/2) | Human Coronavirus (HCoV-OC43) |

| Anti-inflammatory | Inhibition of COX-2 and iNOS expression | General Inflammation |

| Anti-inflammatory | Suppression of NF-κB and AP-1 activation | General Inflammation |

| Anti-inflammatory | Reduced production of PGE2, NO, and TNF-α | General Inflammation |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Modulating Biological Activity through Structural Features of Chalcones

The biological activity of chalcones can be systematically modulated by altering the substitution patterns on their two aromatic rings (Ring A and Ring B) and the α,β-unsaturated keto-ethylenic bridge. nih.govnih.gov SAR studies have established several key design principles:

Substitution on Aromatic Rings: The type, position, and number of substituents on both Ring A and Ring B significantly impact the pharmacological profile. researchgate.netresearchgate.net For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups often enhances antioxidant and anti-inflammatory activities. researchgate.net Specifically, a hydroxyl group at the 4-position of Ring B is often important for inhibitory activity. nih.gov

The α,β-Unsaturated Carbonyl System: This reactive keto-ethylenic group is a critical pharmacophore for many biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov It can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in enzymes. nih.gov

SAR analyses have shown that the biological activities of chalcone (B49325) derivatives are often correlated with specific physicochemical parameters. These relationships are critical for designing new analogs with improved potency and selectivity. researchgate.net

Impact of Fluorination on Structure-Activity Relationships in Chalcones

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comacs.org In the context of chalcones, fluorination, particularly pentafluorination, introduces unique electronic and steric properties that profoundly influence their SAR.

Electronic Effects of Pentafluoro Substitution

The pentafluorophenyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This has several significant consequences for the chalcone scaffold:

Increased Acidity: The electron-withdrawing nature of the pentafluorophenyl ring can increase the acidity of nearby protons and influence the pKa of the entire molecule. nih.gov

Altered Reactivity: The strong inductive effect of the fluorine atoms can modulate the reactivity of the α,β-unsaturated carbonyl system, potentially enhancing its interaction with biological targets. tandfonline.com

Enhanced Binding Interactions: The carbon-fluorine bond can participate in various non-covalent interactions, including dipole-dipole, electrostatic, and hydrogen-bond-like interactions, which can contribute to a higher binding affinity with target proteins. researchgate.net

Steric and Lipophilicity Contributions of Fluorine

While fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å and 1.20 Å, respectively), a pentafluorophenyl ring presents a distinct steric profile. tandfonline.com

Steric Hindrance: The arrangement of five fluorine atoms can create steric hindrance that influences the molecule's conformation and its ability to fit into a protein's binding pocket. acs.orgnih.gov This can either be detrimental or beneficial, depending on the specific target.

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes and improve its pharmacokinetic properties. nih.govresearchgate.netmdpi.com This increased lipophilicity can also strengthen hydrophobic interactions between the drug and its receptor. researchgate.net

The strategic placement of fluorine atoms can block metabolic pathways, leading to increased metabolic stability and a longer biological half-life. acs.orgnih.gov Studies on fluorinated chalcones have demonstrated that these modifications often lead to improved bioactivity and efficacy. mdpi.comnih.govnih.gov For example, some fluoro-substituted chalcones have shown potent antimicrobial and antitubercular activities. nih.gov

Computational Approaches in SAR/QSAR Modeling for Chalcone Derivatives

Computational methods are indispensable in modern drug discovery for predicting the biological activity of novel compounds and understanding their interactions with biological targets. scirp.orgnih.gov For chalcone derivatives, various in silico techniques are employed to build robust SAR and QSAR models. nih.govresearchgate.netsemanticscholar.org

Ligand-Based and Structure-Based Drug Design

Drug design strategies for chalcones can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.govslideshare.net

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the information from a set of known active and inactive molecules to derive a model that predicts the activity of new compounds. nih.govtemple.edu QSAR and pharmacophore modeling are key LBDD techniques.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed. This involves docking candidate molecules into the protein's active site to predict their binding affinity and orientation. nih.govnih.gov This method provides detailed insights into the specific interactions between the ligand and the receptor.

Pharmacophore Modeling